molecular formula C10H14BrNO B2766478 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide CAS No. 41002-63-5

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Cat. No. B2766478
CAS RN: 41002-63-5
M. Wt: 244.132
InChI Key: DDMBRBHPVHFRBN-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the CAS Number: 41002-63-5 . It has a molecular weight of 244.13 . It is typically in the form of a powder .


Physical And Chemical Properties Analysis

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a powder . It has a molecular weight of 244.13 .

Scientific Research Applications

Anti-Infective Applications

THIQ analogs have shown promising results against various infective pathogens . The specific mechanisms of action and the types of pathogens they are effective against would require further research.

Neurodegenerative Disorders

THIQ analogs have been studied for their potential in treating neurodegenerative disorders . This could include conditions like Alzheimer’s disease, Parkinson’s disease, and others.

Anti-Inflammatory Applications

THIQs have been identified as potential anti-inflammatory agents . They could be used in the treatment of conditions where inflammation plays a key role.

Anti-Cancer Applications

Some THIQ analogs have shown potential in the field of oncology . They could be used in the development of new anti-cancer drugs.

Anti-Viral Applications

THIQs have also been studied for their anti-viral properties . They could potentially be used in the treatment of various viral infections.

Anti-Fungal Applications

Similar to their anti-viral properties, THIQs have also been explored for their anti-fungal applications .

Precursors for Alkaloids

C(1)-substituted derivatives of THIQs can act as precursors for various alkaloids displaying multifarious biological activities .

Applications in Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Mechanism of Action

Target of Action

Similar compounds in the 1,2,3,4-tetrahydroisoquinoline (thiq) class have been used in the preparation of androgen receptor modulators (sarms) as well as steroidmimetic and chimeric microtubule disruptors . These targets play crucial roles in various biological processes, including cell division and hormone signaling.

Mode of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They likely interact with their targets, causing changes that lead to their biological effects.

Biochemical Pathways

Thiq-based compounds are known to impact a variety of biological pathways, particularly those related to infective pathogens and neurodegenerative disorders . The downstream effects of these interactions can vary widely, depending on the specific compound and its targets.

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.

properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c1-7-4-9-6-11-3-2-8(9)5-10(7)12;/h4-5,11-12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMBRBHPVHFRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

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